N-(2-Methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide
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Overview
Description
N-(2-Methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and has been found to exhibit promising results in various studies.
Mechanism of Action
The mechanism of action of N-(2-Methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the development and progression of diseases. It has been found to inhibit the activity of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been found to modulate the immune system and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-Methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of enzymes involved in disease development and progression. However, its limitations include its complex synthesis process and its unknown mechanism of action.
Future Directions
There are numerous future directions for research involving N-(2-Methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide. Some of these include:
1. Further investigation into its mechanism of action and its ability to inhibit the activity of HDACs and MMPs.
2. Clinical trials to evaluate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation into its potential use as a drug delivery system.
5. Investigation into its potential use in combination therapy with other drugs.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its complex synthesis process and unknown mechanism of action are limitations that need to be addressed. However, its potential to inhibit the activity of enzymes involved in disease development and progression makes it a promising compound for future research.
Synthesis Methods
The synthesis of N-(2-Methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid, which is then reacted with prop-2-enoyl chloride to form the corresponding acid chloride. This is then reacted with N-morpholinoethylamine to form the final product.
Scientific Research Applications
N-(2-Methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to exhibit activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-15(21)17-7-6-16(22)19-13-4-5-14(18-12(13)2)20-8-10-23-11-9-20/h3-5H,1,6-11H2,2H3,(H,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPGNKVZRHPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)NC(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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